molecular formula C11H11NO4S B13964930 3-(Furan-2-carboxamido)-4-methyl-4,5-dihydrothiophene-2-carboxylic acid

3-(Furan-2-carboxamido)-4-methyl-4,5-dihydrothiophene-2-carboxylic acid

Cat. No.: B13964930
M. Wt: 253.28 g/mol
InChI Key: FFSIAEFQXAWQSA-UHFFFAOYSA-N
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Description

3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid is a complex organic compound that features a furan ring, a thiophene ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-furoyl chloride with 4-methyl-4,5-dihydro-2-thiophenecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alcohols and amines are used for esterification and amidation, respectively.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Esters and amides of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid.

Scientific Research Applications

3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling due to its reactive functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The furan and thiophene rings contribute to its ability to interact with biological molecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Furoyl)quinoline-2-carboxaldehyde: Another compound with a furan ring, used in protein labeling.

    4-Methyl-2-thiophenecarboxylic acid: Shares the thiophene ring and carboxylic acid group.

Uniqueness

3-(2-Furoylamino)-4-methyl-4,5-dihydro-2-thiophenecarboxylic acid is unique due to the combination of its furan and thiophene rings, along with the presence of an amino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

4-(furan-2-carbonylamino)-3-methyl-2,3-dihydrothiophene-5-carboxylic acid

InChI

InChI=1S/C11H11NO4S/c1-6-5-17-9(11(14)15)8(6)12-10(13)7-3-2-4-16-7/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15)

InChI Key

FFSIAEFQXAWQSA-UHFFFAOYSA-N

Canonical SMILES

CC1CSC(=C1NC(=O)C2=CC=CO2)C(=O)O

Origin of Product

United States

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